molecular formula C7H11N3O3 B1417877 Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate CAS No. 1114595-91-3

Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate

Cat. No.: B1417877
CAS No.: 1114595-91-3
M. Wt: 185.18 g/mol
InChI Key: XEGWHEDDHDXCOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with an amino group, a keto group, and a methyl ester group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction

Properties

IUPAC Name

methyl 2-(2-amino-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-13-5(11)2-4-3-9-7(8)10-6(4)12/h4H,2-3H2,1H3,(H3,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGWHEDDHDXCOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CN=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate
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Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate
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Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate
Reactant of Route 4
Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate
Reactant of Route 5
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Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate
Reactant of Route 6
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Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate

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